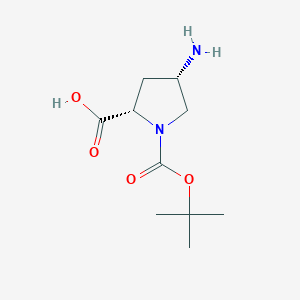

(2S,4S)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

货号 B031156

CAS 编号:

132622-66-3

分子量: 230.26 g/mol

InChI 键: WDWRIVZIPSHUOR-BQBZGAKWSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

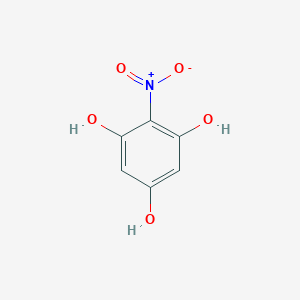

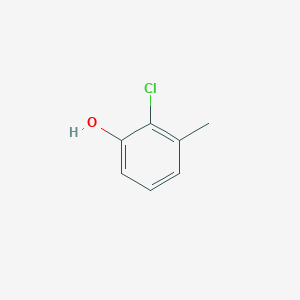

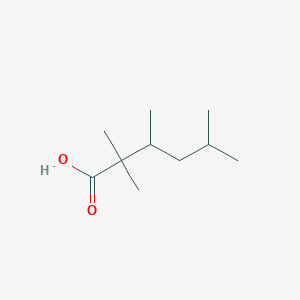

“(2S,4S)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid” is a chemical compound with the molecular formula C11H19NO5 . It is a derivative of proline, an amino acid that plays a key role in the structure and function of proteins .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The compound also contains a carboxylic acid group (-COOH) and a tert-butoxycarbonyl group (BOC group), which is a common protecting group in organic synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 245.27 g/mol . Other properties such as melting point, boiling point, and solubility are not provided in the search results .科学研究应用

Antiviral Research

- Summary of Application : This compound is used as an intermediate in the synthesis of Velpatasvir , a medication used to treat Hepatitis C .

- Results or Outcomes : The outcome of using this compound as an intermediate is the production of Velpatasvir , a potent antiviral drug against Hepatitis C .

Chiral Separation

- Summary of Application : This compound has been used in a study focusing on the chiral separation of its methoxymethyl derivative .

- Methods of Application : The study developed an effective approach to separate the chiral compound from a mix, eliminating the need for salinization and dissociation processes and several organic solvents with water .

- Results or Outcomes : The study successfully developed a new method for the chiral separation of this compound .

Click Chemistry

- Summary of Application : This compound can be used as a click chemistry reagent . Click chemistry is a type of chemical synthesis characterized by its efficiency, wide applicability, and the clean reactions it produces .

- Methods of Application : The compound contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

- Results or Outcomes : The outcome of this application is the creation of a diverse range of new compounds through the click chemistry process .

Amino Acid Derivatives

- Summary of Application : This compound is used as an amino acid derivative . Amino acid derivatives are used in a wide range of applications, including the synthesis of biologically active compounds .

- Methods of Application : The specific methods of application can vary widely depending on the specific synthesis or biological study being conducted .

- Results or Outcomes : The outcomes can also vary widely, but generally involve the creation of new compounds or the study of biological processes .

Biochemical Assay Reagents

- Summary of Application : This compound is used as a biochemical assay reagent . Biochemical assays are tests that measure the presence or concentration of substances in samples.

- Methods of Application : The specific methods of application can vary widely depending on the specific assay being conducted .

- Results or Outcomes : The outcomes can also vary widely, but generally involve the detection or quantification of a specific substance .

PROTAC Linkers

- Summary of Application : This compound is used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

- Methods of Application : The compound is used to link the E3 ligase recruiting moiety to the protein-targeting moiety in the PROTAC molecule .

- Results or Outcomes : The outcome of this application is the creation of PROTAC molecules that can selectively degrade specific proteins .

安全和危害

未来方向

属性

IUPAC Name |

(2S,4S)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5,11H2,1-3H3,(H,13,14)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWRIVZIPSHUOR-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70564609 | |

| Record name | (4S)-4-Amino-1-(tert-butoxycarbonyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4S)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | |

CAS RN |

132622-66-3 | |

| Record name | (4S)-4-Amino-1-(tert-butoxycarbonyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,4S)-4-Amino-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

To a solution of (2S,4R) Fmoc-4-amino-1-boc-pyrrolidine-2-carboxylic acid (400 mg, 0.884 mmol) in acetonitrile (15 mL), five drops of pyrrolidine was added. The reaction mixture was stirred at rt for 3 hr. Then it was concentrated and put on high vacuum to give crude 4-amino-1-boc-pyrrolidine-2-carboxylic acid. In another round-bottomed flask, a solution of Pd2dba3 (40 mg, 5% mol) and racemic-BINAP (56 mg, 10% mol) was stirred under nitrogen in degassed toluene (8 mL) at rt for 1 h. Then 1-chloroisoquinoline (216 mg, 1.326 mmol) and sodium t-butoxide (340 mg, 3.536 mmol) were added and the reaction mixture was stirred for 30 min. Then 4-amino-1-boc-pyrrolidine-2-carboxylic acid was added and the reaction mixture was heated under reflux for 1 h. Water was added to quench the reaction and the aqueous layer was separated and filtered through filter paper. It was then concentrated and purified by Prep. HPLC to give coupled product as TFA salt. (165 mg, 40% yield) 1H NMR (CD3OD, 400 MHz) δ 1.44 (m, 9H), 2.51-2.74 (m, 2H), 3.64 (m, 1H), 4.01 (m, 1H), 4.49 (m, 1H), 4.64 (m, 1H), 7.30 (d, J=6.85 Hz, 1H), 7.58 (d, J=6.85 Hz, 1H), 7.79 (m, 1H), 7.91-7.99 (m, 2H), 8.56 (d, J=8.56 Hz, 1H). MS m/z 358 (MH+).

Name

(2S,4R) Fmoc-4-amino-1-boc-pyrrolidine-2-carboxylic acid

Quantity

400 mg

Type

reactant

Reaction Step One

Yield

40%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[8,8-dimethyl-9-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate](/img/structure/B31082.png)

![2-[4-(Trifluoromethyl)phenyl]ethanol](/img/structure/B31095.png)

![Phenanthro[4,5-bcd]thiophene](/img/structure/B31099.png)